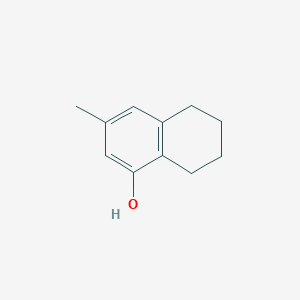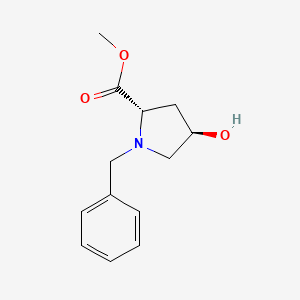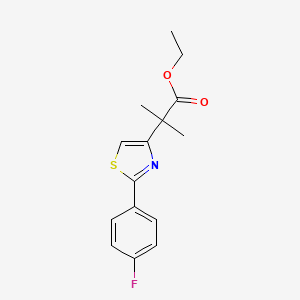
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an acetoxymethyl group, a trifluoromethylsulfonyloxy group, and a methoxybenzyloxy group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Functional Groups: The acetoxymethyl group can be introduced through acetylation reactions, while the trifluoromethylsulfonyloxy group can be added using trifluoromethanesulfonic anhydride. The methoxybenzyloxy group can be introduced through etherification reactions using appropriate reagents.
Final Assembly: The final compound is obtained by coupling the functionalized intermediates under suitable reaction conditions, such as using a base like sodium hydride in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetoxymethyl group may facilitate cellular uptake, while the trifluoromethylsulfonyloxy group can enhance binding affinity to target proteins. The methoxybenzyloxy group may contribute to the compound’s stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-methoxybenzyloxy)pyridine
- 2-(Acetoxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-hydroxybenzyloxy)pyridine
- 2-(Acetoxymethyl)-4-(trifluoromethylsulfonyloxy)-5-(4-methoxyphenoxy)pyridine
Uniqueness
(5-((4-Methoxybenzyl)oxy)-4-(((trifluoromethyl)sulfonyl)oxy)pyridin-2-yl)methyl acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethylsulfonyloxy group, in particular, enhances its chemical stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H16F3NO7S |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
[5-[(4-methoxyphenyl)methoxy]-4-(trifluoromethylsulfonyloxy)pyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C17H16F3NO7S/c1-11(22)26-10-13-7-15(28-29(23,24)17(18,19)20)16(8-21-13)27-9-12-3-5-14(25-2)6-4-12/h3-8H,9-10H2,1-2H3 |
Clé InChI |
GGNNUPSPJZFFNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC(=C(C=N1)OCC2=CC=C(C=C2)OC)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Ethyl(octyl)amino]ethanol](/img/structure/B8535288.png)
![4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8535291.png)



![1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone](/img/structure/B8535307.png)

